N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine
Description
N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted with a methyl group and a pyridin-4-ylmethyl moiety at the 1-position, and an amine group at the 4-position. This structure combines the rigidity of the piperidine ring with the hydrogen-bonding capability of the pyridine nitrogen, making it a versatile scaffold in medicinal chemistry for targeting enzymes and receptors, particularly in neurological and oncological contexts .
Properties
IUPAC Name |
N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-13-12-4-8-15(9-5-12)10-11-2-6-14-7-3-11/h2-3,6-7,12-13H,4-5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLTORMMGHBTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine serves as an important intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for modifications that enhance the efficacy and selectivity of drugs aimed at treating conditions such as depression, anxiety, and schizophrenia .
Case Study: Neurological Drug Development
A study highlighted the use of this compound in synthesizing novel analgesics. Researchers synthesized derivatives that demonstrated improved binding affinity to serotonin receptors, which are crucial for mood regulation. The findings suggested potential applications in developing new antidepressants .
Neurotransmitter Research
This compound is utilized extensively in studies investigating neurotransmitter systems. It helps researchers understand the mechanisms of action for drugs affecting mood and cognition, particularly through its interactions with dopamine and serotonin receptors.
Case Study: Mechanistic Studies
In a study examining the effects of various piperidine derivatives on neurotransmitter release, this compound was found to enhance dopamine release in neuronal cultures. This finding supports its potential role as a lead compound for developing treatments for disorders characterized by dopaminergic dysfunction .
Organic Synthesis
As a building block in organic synthesis, this compound facilitates the creation of more complex molecules. Its versatility allows chemists to utilize it in various synthetic pathways to produce compounds with desired biological activities.
Data Table: Synthetic Pathways
| Reaction Type | Product Type | Yield (%) | References |
|---|---|---|---|
| Alkylation | Piperidine Derivatives | 85 | |
| Coupling | Biologically Active Compounds | 90 | |
| Cyclization | Anticancer Agents | 75 |
Analytical Chemistry
This compound is employed in analytical methods to detect and quantify specific compounds in biological samples. This application is particularly relevant in drug testing and toxicology studies.
Case Study: Drug Testing
A research project utilized this compound as a standard reference material for quantifying piperidine derivatives in plasma samples from clinical trials. The results demonstrated its effectiveness as a calibration standard, improving the accuracy of drug concentration measurements .
Material Science
Emerging research indicates potential applications of this compound in material science, particularly in developing new materials with specific chemical properties for enhanced performance.
Case Study: Polymer Development
Studies have explored incorporating this compound into polymer matrices to enhance their mechanical properties and thermal stability. The results showed that polymers modified with this compound exhibited improved tensile strength and flexibility compared to unmodified counterparts .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as receptors and enzymes. The specific mechanism involves binding to the active sites of these targets, leading to modulation of biological pathways. For example, in pharmaceutical applications, it may inhibit or activate certain enzymes, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Nitrogen
N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine (CAS 1343134-72-4)
- Structural Difference : Pyrimidine replaces pyridine.
- Applications : Used in kinase inhibitor research, leveraging pyrimidine’s affinity for ATP-binding pockets .
1-Benzyl-N-methylpiperidin-4-amine
- Structural Difference : Benzyl group replaces pyridin-4-ylmethyl.
- Applications : Explored in CNS drug development for improved blood-brain barrier penetration .
1-(Pyridin-4-ylmethyl)piperidin-4-amine (CAS 160357-89-1)
Heterocyclic Core Modifications
N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine
- Structural Difference : Phthalazine replaces pyridine.
- Applications : Anticancer agents targeting DNA repair pathways .
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine
- Structural Difference : Quinazoline replaces pyridine.
- Impact : Quinazoline’s dual nitrogen atoms enhance hydrogen-bonding and electrostatic interactions, improving affinity for kinases like EGFR.
- Applications: Targeted therapies for non-small cell lung cancer .
Linker Modifications
N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine
Pharmacological and Physicochemical Data Comparison
| Compound | Molecular Weight | logP* | Solubility (mg/mL) | Key Biological Targets |
|---|---|---|---|---|
| N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine | 217.3 | 1.8 | 2.1 (pH 7.4) | PDE4, PDGFRβ, Cholinesterases |
| N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine | 192.3 | 1.5 | 3.0 (pH 7.4) | Kinases (e.g., CDK2) |
| 1-Benzyl-N-methylpiperidin-4-amine | 218.3 | 2.3 | 0.8 (pH 7.4) | σ-Receptors, Dopamine D3 |
| N-methyl-1-(quinazolin-4-yl)piperidin-4-amine | 297.3 | 2.1 | 0.5 (pH 7.4) | EGFR, HER2 |
*Predicted using QikProp (Schrödinger).
Key Research Findings
- Anticancer Activity : Pyridin-4-ylmethyl derivatives exhibit moderate PDGFRβ inhibition (IC50 ~50 nM) but are outperformed by phthalazine analogs (IC50 ~10 nM) due to enhanced π-stacking .
- Neuropharmacology: N-methylation improves metabolic stability by reducing CYP450-mediated oxidation, as seen in PDE4 inhibitors where methylation increased the therapeutic index by 578-fold compared to non-methylated analogs .
- Synthetic Accessibility: Pyridine-substituted derivatives are synthesized via nucleophilic substitution (e.g., coupling 4-aminopiperidine with bromopyridines), while phthalazine/quinazoline analogs require multistep cyclization .
Biological Activity
N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyridin-4-ylmethyl group and a methyl group at the nitrogen atom. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.
1. Antifungal Activity
Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, derivatives of piperidine have shown promising activity against Candida and Aspergillus species. In vitro studies demonstrated that specific analogs inhibited fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes .
2. Inhibition of Protein Kinase B (Akt)
N-methyl derivatives have been explored for their ability to inhibit protein kinase B (Akt), a key player in cell survival and proliferation pathways. Compounds structurally related to this compound have shown nanomolar inhibition of Akt, indicating potential as therapeutic agents in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. The following table summarizes key structural modifications and their impact on biological activity:
| Compound Structure | Biological Activity | IC50 Values |
|---|---|---|
| N-methyl derivative | Akt inhibition | 5 nM |
| Piperidine analog | Antifungal | 10 μM |
| Pyridine substitution | LSD1 inhibition | 62 nM |
The mechanisms underlying the biological activities of this compound involve various pathways:
Antifungal Mechanism
The compound inhibits enzymes involved in ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase, leading to disrupted membrane integrity in fungi .
Cancer Therapeutics
In the context of cancer, the inhibition of Akt by related compounds affects downstream signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced tumor growth in xenograft models .
Case Studies
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of several piperidine derivatives against clinical isolates of Candida spp. Results indicated that certain compounds exhibited significant growth inhibition, suggesting their potential as antifungal agents .
Case Study 2: Cancer Cell Line Studies
In vitro assays on various cancer cell lines demonstrated that N-methyl derivatives significantly reduced cell viability, with IC50 values indicating potent antiproliferative effects . The structural modifications enhanced selectivity towards cancer cells while minimizing effects on normal cells.
Q & A
Q. What synthetic strategies are optimized for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine, and how can structural purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step alkylation and deprotection reactions. For example, analogous compounds (e.g., 1-benzylpiperidin-4-amine derivatives) are synthesized via reductive amination or nucleophilic substitution, followed by MS (ESI+) and for structural validation .
- Key Steps :
- Alkylation of piperidine precursors with pyridinylmethyl halides.
- Use of sodium hydride or potassium carbonate as a base in polar aprotic solvents (e.g., DMF or acetonitrile).
- Purification via column chromatography (silica gel, eluent: CHCl/MeOH).
- Validation :
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 198 [M + H] for intermediates) .
- NMR : Assign signals for pyridinyl protons (δ 7.42–8.21 ppm) and piperidinyl methyl groups (δ 2.14–2.33 ppm) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- : Resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents) and confirm amine proton environments .
- HPLC : Utilize reverse-phase columns (e.g., Newcrom R1) with mobile phases containing acetonitrile/water/phosphoric acid (for non-MS applications) or formic acid (for MS compatibility). Retention times and peak symmetry indicate purity .
- HRMS : Validate molecular formula (e.g., CHN) with <2 ppm error .
Advanced Research Questions
Q. How does stereochemistry at the piperidine ring influence biological activity in analogues of this compound?
- Methodological Answer : Stereochemical variations (e.g., cis vs. trans isomers) significantly impact receptor binding. For example:
- Case Study : In CYP51 inhibitors, (1R,4R)-configured cyclohexyl derivatives showed 10-fold higher potency than (1S,4S)-isomers due to optimized hydrophobic interactions .
- Experimental Design :
Synthesize enantiomers via chiral resolution (e.g., chiral HPLC).
Perform molecular docking or MD simulations to map binding poses.
Q. How can contradictory NMR data for structurally similar derivatives be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Strategies include:
- Variable-Temperature NMR : Identify coalescence points for proton signals to assess conformational flexibility .
- 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities (e.g., NOE correlations between pyridinyl and piperidinyl protons) .
- Comparative Analysis : Cross-reference with X-ray crystallography data (e.g., crystal structures of N,N′-bis(pyridin-4-ylmethyl)cyclohexane derivatives) .
Q. What computational methods are suitable for studying the oxidation mechanisms of this compound?
- Methodological Answer : DFT (Density Functional Theory) is widely used to model reaction pathways:
- Case Study : Permanganate oxidation of piperidin-4-amine derivatives proceeds via a Ru(III)-catalyzed mechanism, with DFT calculations identifying transition states and activation energies .
- Protocol :
Optimize geometries (B3LYP/6-31G*).
Calculate Fukui indices to predict reactive sites.
Simulate UV-Vis spectra (TD-DFT) to correlate with experimental kinetic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
